Thiazole

Catalog No.
S568442
CAS No.
288-47-1
M.F
C3H3NS
M. Wt
85.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thiazole

CAS Number

288-47-1

Product Name

Thiazole

IUPAC Name

1,3-thiazole

Molecular Formula

C3H3NS

Molecular Weight

85.13 g/mol

InChI

InChI=1S/C3H3NS/c1-2-5-3-4-1/h1-3H

InChI Key

FZWLAAWBMGSTSO-UHFFFAOYSA-N

SMILES

C1=CSC=N1

solubility

Slightly soluble (NTP, 1992)
Slightly soluble in water; Soluble in ether
Miscible at room temperature (in ethanol)

Canonical SMILES

C1=CSC=N1

The exact mass of the compound Thiazole is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble (ntp, 1992)slightly soluble in water; soluble in ethermiscible at room temperature (in ethanol). The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Thiazole (CAS 288-47-1) is a clear, pale-yellow, five-membered heterocyclic liquid characterized by a delocalized 6π electron system containing nitrogen and sulfur at the 1 and 3 positions [1]. With a boiling point of 116–118 °C, it serves as a foundational building block in the industrial synthesis of pharmaceuticals, agrochemicals, and functional materials [1]. For procurement and material selection, unsubstituted thiazole is prioritized over oxazole and imidazole due to its structural resistance to oxidative ring-opening and its predictable regioselectivity, allowing it to act as a direct, scalable precursor for C2- and C5-functionalized derivatives [1].

Research Fit

Supports heterocyclic scaffold diversification for medicinal chemistry libraries
Bioisosteric replacement exploration may benefit from thiazole’s distinct electronic profile vs. pyrazole or imidazole
Electronic modulation studies can leverage intermediate aromatic character (reported NICS)

Substituting thiazole with its closest structural analogs, such as oxazole or imidazole, fundamentally alters processability and end-product performance. Oxazole, which replaces the sulfur atom with oxygen, possesses significantly lower aromatic character, making it highly susceptible to oxidative ring-opening (e.g., the Wasserman rearrangement) during aerobic storage or synthesis [1]. Conversely, imidazole introduces a strong hydrogen bond donor and is highly basic (pKa ~6.95), which drastically reduces lipophilicity and can trigger unwanted tautomerization or non-specific protein binding in pharmaceutical formulations [2]. Isothiazole (1,2-thiazole) features adjacent heteroatoms that completely change the molecule's electronic distribution and regioselectivity, preventing it from functioning as a drop-in replacement for 1,3-thiazole functionalization workflows [2].

Substitution Risk

Electronic profile may shift reactivity
Thiazole’s sulfur and nitrogen placement yields distinct aromaticity and dipole, altering cross-coupling and H-bonding compared to imidazole or oxazole.
Bioisosteric replacement not always interchangeable
Reported antibacterial screening shows a thiazole derivative active against E. coli while imidazole analogues were inactive; biological SAR may not transfer across scaffolds.
Analytical identity may differ from isomers
Electron scattering resonance signatures differ between thiazole and isothiazole, requiring specific verification for isomer discrimination in quality control.

Oxidative Stability vs. Oxazole

Thiazole exhibits significantly higher aromaticity compared to oxazole, translating to superior chemical stability under aerobic handling conditions. When exposed to ambient singlet oxygen, oxazole-containing macrocycles undergo rapid Wasserman rearrangement into N-acetyl imides [1]. In contrast, substituting the oxazole core with a thiazole ring reduces the rate of this degradation significantly, demonstrating roughly 2 to 6 times greater stability in solvents like CDCl3 and DMSO-d6 under sunlight exposure [1].

Evidence DimensionStability against singlet oxygen (Wasserman rearrangement rate)
Target Compound DataThiazole exhibits high stability (negligible degradation over extended periods)
Comparator Or BaselineOxazole (rapid conversion to N-acetyl imide via Wasserman rearrangement)
Quantified DifferenceThiazole demonstrates ~2 to 6 times greater oxidative stability than oxazole
ConditionsAerobic exposure to ambient singlet oxygen (1O2) in CDCl3 and DMSO-d6

Procuring thiazole instead of oxazole is critical for synthesizing APIs and agrochemicals that require long-term shelf stability and resistance to aerobic degradation.

Aromaticity (NICS)
Head-to-head
Thiazole: -11.39 ppm
Imidazole: -10.83 ppm
Pyrazole: -11.93 ppm
Reported intermediate aromatic character differentiates reactivity profile from common analogues
Computational study; magnetic criterion

Basicity and Lipophilicity vs. Imidazole

The substitution of the NH group in imidazole with a sulfur atom in thiazole drastically alters the molecule's acid-base and partitioning profile. Thiazole is a significantly weaker base, with a pKa of 2.53, compared to imidazole's pKa of 6.95 [1]. Furthermore, thiazole is markedly more lipophilic, exhibiting a cLogP of 0.49, whereas imidazole is hydrophilic with a cLogP of -0.03[1]. This lack of strong basicity and absence of an NH hydrogen bond donor prevents the extensive first-pass metabolism and poor systemic bioavailability often associated with imidazole-based drugs.

Evidence DimensionBasicity (pKa) and calculated lipophilicity (cLogP)
Target Compound DataThiazole (pKa = 2.53; cLogP = 0.49)
Comparator Or BaselineImidazole (pKa = 6.95; cLogP = -0.03)
Quantified DifferenceThiazole is ~4.4 pKa units less basic and exhibits a +0.52 higher cLogP
ConditionsStandard aqueous conditions for pKa; calculated partition coefficient for lipophilicity

Thiazole is the preferred scaffold for drug discovery programs requiring neutral, lipophilic pharmacophores that avoid the formulation and bioavailability challenges of highly basic imidazoles.

Electron Scattering Resonance
Data to verify
Thiazole: 2π* + 2σ* (low-energy σ*)
Isothiazole: 2π* + 2σ*
Oxazole/imidazole: 2π* + 1σ*
Distinct resonance profile may support isomer discrimination in analytical workflows
Data to verify; ab initio R-matrix study

Electrophilic Reactivity vs. Oxazole

The distinct electronic distribution of thiazole allows for predictable electrophilic substitution, which is a key requirement for using the unsubstituted heterocycle as a scalable synthetic precursor. While imidazole is highly reactive (brominating non-selectively or at the 2-C position), oxazole possesses so little aromatic character that electrophilic bromination is virtually unknown [1]. Thiazole strikes a highly processable middle ground, maintaining enough aromaticity to undergo reliable, regioselective electrophilic bromination specifically at the 5-C position [1].

Evidence DimensionSusceptibility to electrophilic bromination
Target Compound DataThiazole (undergoes regioselective bromination at the 5-C position)
Comparator Or BaselineOxazole (bromination is unknown/unreactive)
Quantified DifferenceThiazole enables direct 5-C halogenation, whereas oxazole cannot be brominated under standard electrophilic conditions
ConditionsStandard electrophilic bromination conditions

Buyers can procure bulk unsubstituted thiazole as a direct, scalable precursor for 5-halo-thiazole building blocks, a synthetic route that is impossible with oxazole.

Hantzsch Synthesis Yield
Class-level
79–90% isolated yield
High-yield route supports scalable synthesis of thiazole derivatives
Class-level inference; catalyst and conditions specific
Antibacterial Activity (E. coli)
Head-to-head
Thiazole derivative 6d: MIC 125 µg/mL, zone 16 mm
Imidazole derivatives: inactive
Reported differential activity highlights scaffold-dependent biological engagement
Binary outcome; thiazole-specific SAR observed

Aerobically Stable Macrocycles & Peptidomimetics

Driven by its proven 2- to 6-fold higher resistance to singlet oxygen compared to oxazole, thiazole is the optimal choice for manufacturing macrocyclic compounds and peptidomimetics [1]. Procurement of thiazole ensures that the final synthesized products maintain structural integrity and avoid Wasserman rearrangement during long-term aerobic storage and processing.

Orally Bioavailable, Lipophilic APIs

Because thiazole offers a significantly lower pKa (2.53) and higher lipophilicity (cLogP 0.49) than imidazole, it is highly prioritized in medicinal chemistry for developing neutral, bioavailable drugs[2]. It is specifically selected when formulators need to avoid the high basicity, tautomerization, and first-pass metabolism issues that plague imidazole-based therapeutics.

5-Substituted Heterocyclic Building Blocks

Thiazole's unique aromatic reactivity allows it to undergo direct electrophilic bromination at the 5-C position, a reaction that is impossible with oxazole [3]. Industrial buyers procure unsubstituted thiazole as a cost-effective, direct precursor for synthesizing 5-halo-thiazoles, streamlining downstream cross-coupling workflows without requiring expensive pre-functionalized starting materials.

Application Fit Matrix

Application
Selection Property
Validation Focus
CB1 receptor bioisosteric replacement studies
Reported aromaticity (NICS) and electronic differentiation from pyrazole/imidazole
CB1 binding assay and receptor subtype selectivity
Scalable thiazole core synthesis
Hantzsch reaction yield performance
Isolated yield under green chemistry conditions
Antimicrobial screening against Gram-negative bacteria
E. coli inhibitory activity profile distinct from imidazole analogues
MIC and disk diffusion assay
Isomer-specific analytical identity verification
Distinct electron scattering resonance signature vs. isothiazole
EELS/ETS spectral matching

Physical Description

Thiazole appears as colorless or pale yellow liquid with a foul odor. (NTP, 1992)
Liquid
Colourless to pale yellow liquid; green, sweet, nutty, tomatoe note

XLogP3

0.4

Boiling Point

242.2 °F at 760 mm Hg (NTP, 1992)
118.0 °C

Density

1.1998 (NTP, 1992)
d17 1.2
1.198-1.202

LogP

0.44 (LogP)
0.44

UNII

320RCW8PEF

GHS Hazard Statements

Aggregated GHS information provided by 304 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (86.51%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H226 (13.16%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (12.83%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (12.5%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (12.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

17.15 mmHg

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

288-47-1

Wikipedia

1,3-thiazole

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Thiazole: ACTIVE

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